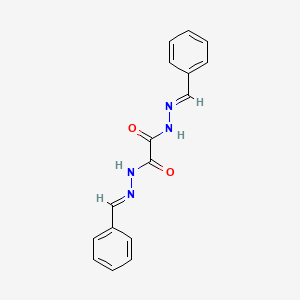

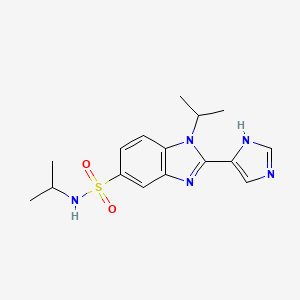

4-(4-甲氧苯基)-5-(4-硝基苯基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves the reaction of appropriately substituted phenyl thiourea with other chemical agents. For instance, compounds with structural similarities have been synthesized through reactions involving benzylidene and phosphite or thiadiazole derivatives, indicating the potential methodologies for synthesizing our compound of interest. These reactions emphasize the importance of the functional groups and their arrangement for the successful formation of the thiazole core (Li-he Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of related thiazole compounds shows that the thiadiazole and nitro-substituted phenyl rings can be approximately coplanar, influencing the molecule's electronic and spatial properties. For example, studies on similar compounds reveal how the arrangement of these groups affects the molecule's overall conformation and reactivity (Li-he Yin et al., 2008).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, depending on the substituents present on the thiazole ring. For instance, reactions involving nitro-substituted phenyl groups can lead to the formation of thioketene intermediates, further reacting with secondary amines to produce different structures (D. A. Androsov, 2008).

Physical Properties Analysis

The physical properties of thiazole compounds, such as crystallinity and melting points, are influenced by their molecular structure. For instance, the presence of methoxy and nitro groups can affect the compound's solubility and melting point, which are crucial for its practical applications and handling (Wen Yang et al., 2007).

Chemical Properties Analysis

The chemical behavior of 4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can be deduced by studying similar compounds. The presence of electron-donating and withdrawing groups such as methoxy and nitro respectively influence the molecule's reactivity towards various reagents and conditions. These groups can affect the acidity of hydrogen atoms attached to the thiazole ring, the reactivity of the ring towards nucleophilic substitutions, and the overall electronic distribution within the molecule (Namratha Bhandari & S. Gaonkar, 2016).

科学研究应用

化学合成和构效关系

4-(4-甲氧苯基)-5-(4-硝基苯基)-1,3-噻唑-2-胺是一种在药理活性分子的合成中具有重要意义的化合物。其结构框架已被用于开发具有潜在生物活性的各种衍生物。例如,1,3-噻唑-2-胺的衍生物已显示出有效的驱虫和抗菌活性,表明了核心结构在药物化学中的重要性 (Bhandari & Gaonkar, 2016)。此外,修饰这种支架的能力已经产生了一系列在药物发现和开发中显示出前景的化合物。

用于蛋白质交联的光试剂

与 4-(4-甲氧苯基)-5-(4-硝基苯基)-1,3-噻唑-2-胺相关的化合物已被探索为用于蛋白质交联和亲和标记的高产光试剂 (Jelenc, Cantor, & Simon, 1978)。这些光试剂被设计为在黑暗中不活跃,但在光照下变得高度反应,从而能够对交联过程进行精确控制。这种性质在蛋白质相互作用的研究和靶向治疗剂的开发中特别有价值。

染料和颜料合成

4-(4-甲氧苯基)-5-(4-硝基苯基)-1,3-噻唑-2-胺的结构元素有利于染料和颜料的合成。例如,杂芳基偶氮衍生物已使用与该化合物相关的杂环胺合成,产生以各种色调为纤维素乙酸酯着色的染料 (Georgiadou & Tsatsaroni, 2002)。这种合成方法对于开发具有特定光学性质的新材料至关重要,适用于纺织品、印刷和电子显示器。

抗癌和抗菌研究

在抗癌和抗菌研究中探索 4-(4-甲氧苯基)-5-(4-硝基苯基)-1,3-噻唑-2-胺衍生物突出了该化合物的多功能性。某些衍生物已显示出对人类癌细胞系和微生物病原体的有效性,为开发新的治疗剂提供了基础 (Sekhar 等人,2019 年)。这条研究途径对于解决药物耐药性的持续挑战和对更有效治疗方法的需求至关重要。

属性

IUPAC Name |

4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-22-13-8-4-10(5-9-13)14-15(23-16(17)18-14)11-2-6-12(7-3-11)19(20)21/h2-9H,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXMYMQMMHEOSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

![3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)

![N-(2,6-dimethylphenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5508077.png)

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)